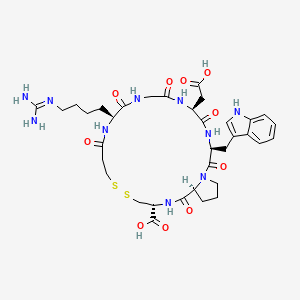
Deamidated Eptifibatide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deamidated Eptifibatide is a derivative of Eptifibatide, a synthetic cyclic heptapeptide that functions as a glycoprotein IIb/IIIa inhibitor. Eptifibatide is primarily used in the medical management of myocardial infarction and as an adjunct to percutaneous coronary intervention . Deamidation is a chemical reaction in which an amide functional group in the side chain of amino acids such as asparagine or glutamine is removed or converted to another functional group . This modification can affect the stability, structure, and function of the peptide.
准备方法
Synthetic Routes and Reaction Conditions
Eptifibatide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Eptifibatide involves scaling up the SPPS process. This includes optimizing reaction conditions, such as pH and temperature, to maximize yield and purity. The use of liquid-phase peptide synthesis (LPPS) has also been explored to improve scalability and reduce production costs .
化学反应分析
Types of Reactions
Deamidated Eptifibatide undergoes several types of chemical reactions, including:
Deamidation: Conversion of asparagine to aspartic acid or isoaspartic acid.
Oxidation: Reaction with oxidizing agents leading to the formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds using reducing agents.
Common Reagents and Conditions
Deamidation: Typically occurs under physiological conditions (pH 7.4, 37°C) and can be accelerated by acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Major Products Formed
Deamidation: Aspartic acid and isoaspartic acid.
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to yield free thiol groups.
科学研究应用
Deamidated Eptifibatide has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide stability and degradation pathways.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
Deamidated Eptifibatide exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets, thereby inhibiting platelet aggregation . This prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands, reducing the formation of thrombi. The inhibition of platelet aggregation is dose- and concentration-dependent .
相似化合物的比较
Similar Compounds
Abciximab: A monoclonal antibody fragment that also targets the glycoprotein IIb/IIIa receptor.
Tirofiban: A non-peptide glycoprotein IIb/IIIa inhibitor with a similar mechanism of action.
Uniqueness
Deamidated Eptifibatide is unique due to its peptide-based structure, which allows for specific interactions with the glycoprotein IIb/IIIa receptor. This specificity results in a reversible inhibition of platelet aggregation, which can be advantageous in clinical settings where rapid reversal of the drug’s effects may be necessary .
属性
分子式 |
C35H48N10O10S2 |
|---|---|
分子量 |
833.0 g/mol |
IUPAC 名称 |
(3S,6S,12S,20R,23S)-6-(carboxymethyl)-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosane-20-carboxylic acid |
InChI |
InChI=1S/C35H48N10O10S2/c36-35(37)38-11-4-3-8-22-30(50)40-17-28(47)42-23(15-29(48)49)31(51)43-24(14-19-16-39-21-7-2-1-6-20(19)21)33(53)45-12-5-9-26(45)32(52)44-25(34(54)55)18-57-56-13-10-27(46)41-22/h1-2,6-7,16,22-26,39H,3-5,8-15,17-18H2,(H,40,50)(H,41,46)(H,42,47)(H,43,51)(H,44,52)(H,48,49)(H,54,55)(H4,36,37,38)/t22-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
FKUGYENQIXKJRH-LROMGURASA-N |
手性 SMILES |
C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O |
规范 SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)
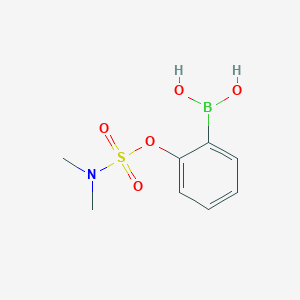
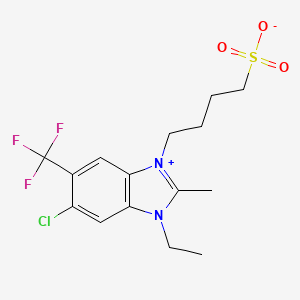
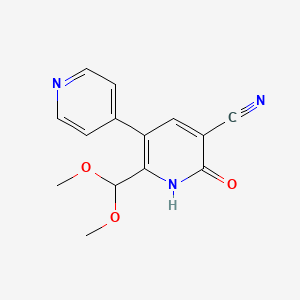
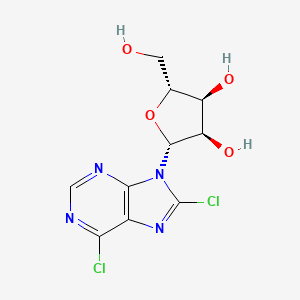
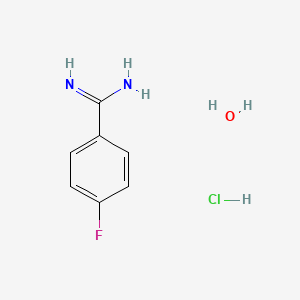
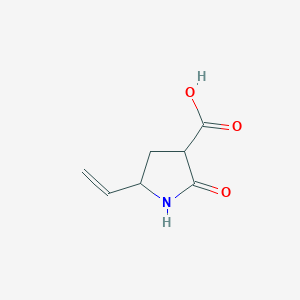
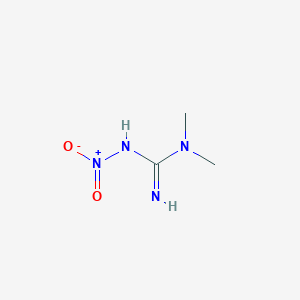



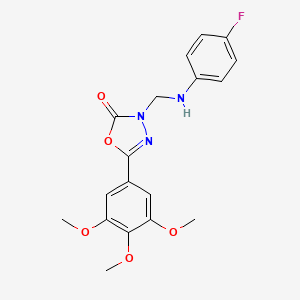
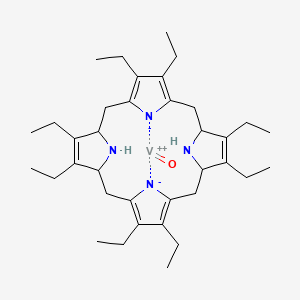
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
